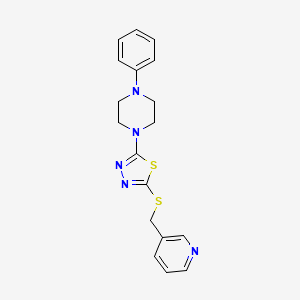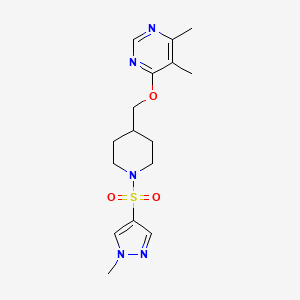
1-ベンジル-3-(3-ヒドロキシシクロヘキシル)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(3-hydroxycyclohexyl)urea is an organic compound with the molecular formula C14H20N2O2 It is characterized by the presence of a benzyl group attached to a urea moiety, which is further connected to a cyclohexyl ring bearing a hydroxyl group
科学的研究の応用
1-Benzyl-3-(3-hydroxycyclohexyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 1-Benzyl-3-(3-hydroxycyclohexyl)urea It is known that 1,3-disubstituted ureas, a class to which this compound belongs, are effective inhibitors of soluble human epoxide hydrolase (seh) . sEH is a promising target in the treatment of hypertension, inflammation, and pain syndromes .
Mode of Action
The exact mode of action of 1-Benzyl-3-(3-hydroxycyclohexyl)urea Based on its structural similarity to other 1,3-disubstituted ureas, it can be inferred that it may inhibit the action of seh, thereby modulating the biochemical pathways associated with this enzyme .
Biochemical Pathways
The biochemical pathways affected by 1-Benzyl-3-(3-hydroxycyclohexyl)urea are likely related to its inhibition of sEH. sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules that play a role in inflammation, blood pressure regulation, and pain sensation . By inhibiting sEH, this compound may increase the levels of EETs, thereby influencing these physiological processes .
Result of Action
The molecular and cellular effects of 1-Benzyl-3-(3-hydroxycyclohexyl)urea are likely related to its potential inhibition of sEH and the subsequent increase in EET levels. This could result in anti-inflammatory, antihypertensive, and analgesic effects . .
生化学分析
Biochemical Properties
1-Benzyl-3-(3-hydroxycyclohexyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the urea cycle, potentially influencing the conversion of ammonia into urea for excretion . Additionally, it may interact with hydroxylamine and hydrazine to form oximes and hydrazones, respectively . These interactions suggest that 1-Benzyl-3-(3-hydroxycyclohexyl)urea could be involved in regulating nitrogen metabolism and detoxification processes.
Cellular Effects
1-Benzyl-3-(3-hydroxycyclohexyl)urea affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of enzymes involved in metabolic pathways, such as glycolysis and the Krebs cycle . This compound could also impact the expression of genes related to these pathways, thereby altering cellular energy production and overall metabolism.
Molecular Mechanism
The molecular mechanism of 1-Benzyl-3-(3-hydroxycyclohexyl)urea involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It may act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing metabolic pathways . Additionally, its interactions with proteins and nucleic acids could lead to changes in gene expression, further affecting cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-3-(3-hydroxycyclohexyl)urea may change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, which may affect its efficacy and potency . Long-term exposure to 1-Benzyl-3-(3-hydroxycyclohexyl)urea in in vitro or in vivo studies could lead to alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-Benzyl-3-(3-hydroxycyclohexyl)urea vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways and cellular functions. At higher doses, it could potentially cause toxic or adverse effects . Threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize its therapeutic potential while minimizing toxicity.
Metabolic Pathways
1-Benzyl-3-(3-hydroxycyclohexyl)urea is involved in several metabolic pathways, including the urea cycle and nitrogen metabolism . It interacts with enzymes and cofactors that regulate these pathways, potentially influencing metabolic flux and metabolite levels. By modulating the activity of these enzymes, this compound can affect the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 1-Benzyl-3-(3-hydroxycyclohexyl)urea within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
1-Benzyl-3-(3-hydroxycyclohexyl)urea exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with specific biomolecules and its overall efficacy in modulating cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(3-hydroxycyclohexyl)urea typically involves the reaction of benzyl isocyanate with 3-hydroxycyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Benzyl-3-(3-hydroxycyclohexyl)urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-Benzyl-3-(3-hydroxycyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclohexanone derivatives, while reduction may produce cyclohexylamine derivatives.
類似化合物との比較
Similar Compounds
- 1-Benzyl-3-(cyclohexylmethyl)urea
- 1-Benzyl-3-(2-hydroxycyclohexyl)urea
- 1-Benzyl-3-(4-hydroxycyclohexyl)urea
Uniqueness
1-Benzyl-3-(3-hydroxycyclohexyl)urea is unique due to the specific position of the hydroxyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This positional specificity can lead to different interactions with molecular targets compared to its analogs.
特性
IUPAC Name |
1-benzyl-3-(3-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-13-8-4-7-12(9-13)16-14(18)15-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,17H,4,7-10H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBWQRAPVHVLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2586741.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2586742.png)
![(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2586743.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2586744.png)


![2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2586753.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2586754.png)


![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2586760.png)

![2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B2586762.png)
